Array ( [bid] => 6295167 )
rel-(3aS,6aS)-Hexahydropyrrolo[3,4-b]pyrrol-2(1H)-one dihydrochloride is a bicyclic organic compound characterized by a fused pyrrolo-pyrrolidine ring system. Its molecular formula is C6H10N2O·2HCl, and it has a molecular weight of approximately 188.06 g/mol. The compound features specific stereochemistry at the 3a and 6a positions, which contributes to its unique chemical properties and biological activities. The dihydrochloride form indicates the presence of two hydrochloride ions associated with the base compound, enhancing its solubility in water and potential bioavailability .
There is no current information available on the mechanism of action of rel-(3aS,6aS)-hexahydropyrrolo[3,4-b]pyrrol-2(1H)-one dihydrochloride. Without knowledge of its biological activity or interaction with other molecules, a mechanism of action cannot be determined.
The synthesis of rel-(3aS,6aS)-Hexahydropyrrolo[3,4-b]pyrrol-2(1H)-one typically involves:
In industrial settings, continuous flow processes are often utilized to ensure consistent quality and yield, with precise control over reaction parameters like temperature and pressure .
rel-(3aS,6aS)-Hexahydropyrrolo[3,4-b]pyrrol-2(1H)-one dihydrochloride is being explored for various applications, particularly in pharmaceutical research. Its unique structure may confer it with potential therapeutic properties against certain diseases, although specific applications are still being defined through ongoing research.
Several compounds share structural similarities with rel-(3aS,6aS)-Hexahydropyrrolo[3,4-b]pyrrol-2(1H)-one dihydrochloride:
| Compound Name | Molecular Formula | Unique Features |
|---|---|---|
| rel-(3aR,6aR)-Hexahydropyrrolo[3,4-b]pyrrol-2(1H)-one | C6H10N2O | Different stereochemistry leading to distinct properties |
| rel-(3aR,6aR)-Hexahydro-2H-furo[3,2-b]pyrrole hydrochloride | C6H10N2O·HCl | Variation in ring structure |
| rel-4-Methyl-N-(((3aS,6aR)-3,3a,6,6a-tetrahydrocyclopenta[c]pyrrol-2(1H)-yl)carbamoyl)benzenesulfonamide | C16H22N4O3S | Contains additional functional groups influencing activity |
The uniqueness of rel-(3aS,6aS)-Hexahydropyrrolo[3,4-b]pyrrol-2(1H)-one dihydrochloride lies in its specific stereochemical configuration and fused ring structure that may impart distinct chemical reactivity and biological effects compared to these similar compounds .